

Introduction: The Strategic Value of the Triazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B1443150

[Get Quote](#)

The [1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone in modern medicinal chemistry and drug discovery.[4][5] Its structural architecture is recognized as a purine isostere, allowing it to mimic endogenous nucleobases and interact with a wide array of biological targets.[6][7] This has led to the development of compounds with diverse pharmacological activities, including applications as anticancer, antimicrobial, antiviral, and CNS-modulating agents.[2][5][8]

The subject of this guide, 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, represents a highly valuable and versatile building block for chemical synthesis. Its strategic importance lies in the orthogonal reactivity of its two key functional groups:

- The 2-amino group: This site serves as a crucial hydrogen bond donor and a nucleophilic handle for derivatization, enabling modifications such as amidation or alkylation to modulate potency and physicochemical properties.
- The 7-bromo substituent: This is the primary site for strategic diversification. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, providing a robust and reliable method for introducing a wide range of molecular complexity. [9] This capability is paramount for constructing compound libraries for structure-activity relationship (SAR) studies.[10]

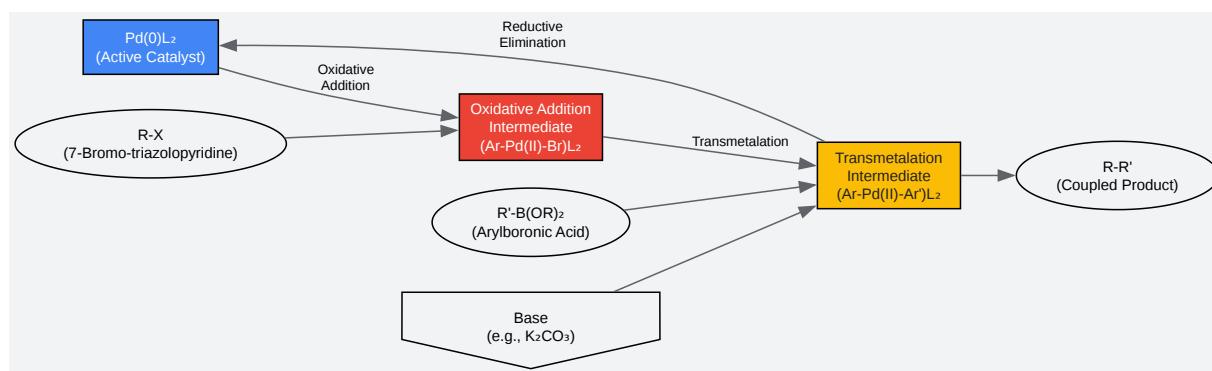
This document provides a detailed protocol for a cornerstone application of this reagent: the Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.[11][12]

Physicochemical Properties & Safe Handling

Prior to any experimental work, it is imperative to understand the properties and handling requirements of the reagent.

Property	Value	Reference
Chemical Name	7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine	
CAS Number	882521-63-3	[13]
Molecular Formula	C ₆ H ₅ BrN ₄	[14]
Molecular Weight	213.03 g/mol	[14]
Appearance	Solid (typically a light yellow solid)	[15]
Melting Point	190-192 °C	[15]

Safety & Handling Protocol:


7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is an organic compound that must be handled with care in a laboratory setting.[9]

- Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[16] It should be handled only by trained professionals familiar with chemical synthesis.
- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]
- Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[9]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.^[17] For 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, this reaction provides an exceptionally reliable and functional-group-tolerant pathway to synthesize 7-aryl or 7-heteroaryl derivatives, which are of significant interest in drug discovery.^[18]

The catalytic cycle, a foundational concept in organometallic chemistry, is the engine of this transformation. It typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.^[12]

[Click to download full resolution via product page](#)

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Synthesis of 7-Aryl-[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivatives

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine with a representative partner, 4-methoxyphenylboronic acid.

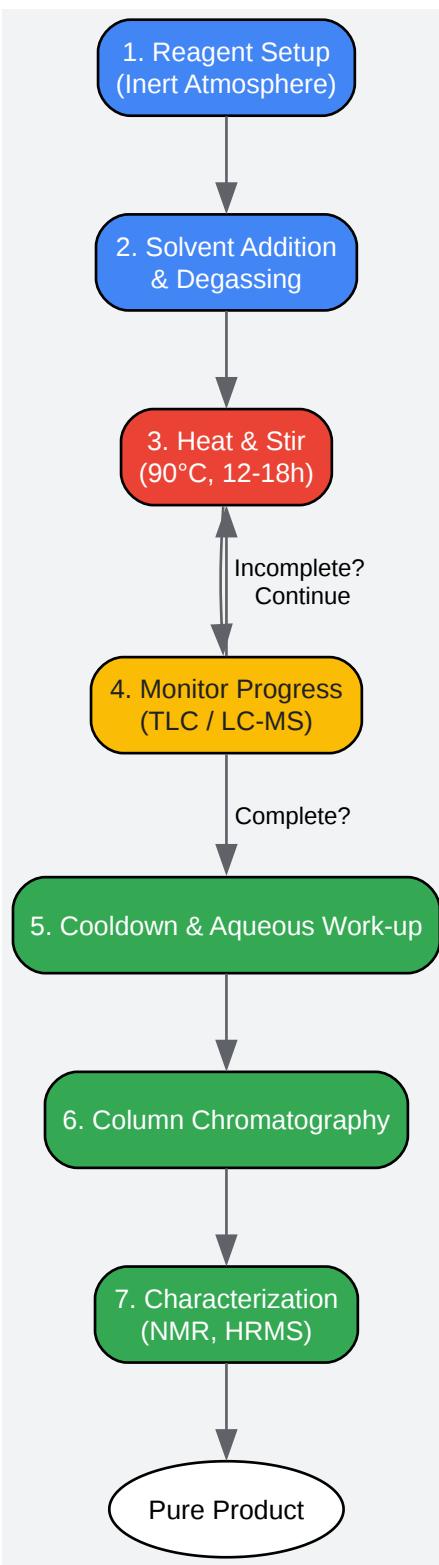
Objective: To synthesize 7-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a model for library development.

Materials & Reagents:

Reagent	Formula	M.W.	Amount	Moles	Equiv.
7-Bromo-triazolo[1,5-a]pyridin-2-amine	C ₆ H ₅ BrN ₄	213.03	213 mg	1.0 mmol	1.0
4-Methoxyphenylboronic acid	C ₇ H ₉ BO ₃	151.96	182 mg	1.2 mmol	1.2
Pd(PPh ₃) ₄ (Tetrakis)	C ₇₂ H ₆₀ P ₄ Pd	1155.56	58 mg	0.05 mmol	0.05
Potassium Carbonate (K ₂ CO ₃)	K ₂ CO ₃	138.21	276 mg	2.0 mmol	2.0
1,4-Dioxane	C ₄ H ₈ O ₂	88.11	8 mL	-	-
Water (deionized, degassed)	H ₂ O	18.02	2 mL	-	-

Equipment:

- 10-25 mL oven-dried reaction vial or round-bottom flask
- Magnetic stir plate and stir bar
- Heating mantle or oil bath with temperature control
- Inert gas line (Nitrogen or Argon) with manifold
- Standard glassware for work-up (separatory funnel, flasks)


- Rotary evaporator
- Silica gel for column chromatography

Step-by-Step Methodology

- Reaction Setup (Inert Atmosphere is Crucial):
 - Place the 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (213 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol) into an oven-dried reaction vial equipped with a magnetic stir bar.
 - Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Performing the setup under an inert atmosphere prevents catalyst decomposition, ensuring efficient catalytic turnover.
- Solvent Addition and Degassing:
 - Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
 - Seal the vial with a septum cap.
 - Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
 - Causality: Dissolved oxygen in the solvents can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Degassing is a critical step to maximize catalyst lifetime and reaction yield.
- Reaction Execution:
 - Place the sealed vial in a preheated oil bath or heating block set to 90 °C.
 - Stir the reaction vigorously for 12-18 hours.
 - Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting bromide. A typical TLC mobile phase is 50% Ethyl Acetate in Hexanes.

- Work-up and Extraction:
 - After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
 - Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
 - Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification and Characterization:
 - Purify the crude residue by flash column chromatography on silica gel. A gradient of 20% to 80% ethyl acetate in hexanes is typically effective for eluting the product.
 - Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield the final compound as a solid.
 - Characterization: Confirm the structure and purity of the product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected HRMS (ESI) m/z: $[\text{M}+\text{H}]^+$ calculated for $\text{C}_{13}\text{H}_{13}\text{N}_4\text{O}$: 241.1084; Found: 241.1089.

Experimental Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Fig. 2: Experimental Workflow

Conclusion and Outlook

7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a powerful synthetic intermediate whose true potential is unlocked through strategic cross-coupling chemistry. The Suzuki-Miyaura protocol detailed herein is a robust, reliable, and highly adaptable method for generating novel analogues. By substituting the boronic acid partner, researchers can rapidly explore chemical space around the 7-position of the triazolopyridine core, a proven strategy for optimizing biological activity and advancing drug discovery programs. This building block, combined with the power of palladium catalysis, provides an essential tool for the modern medicinal chemist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α -glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 3. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design [escholarship.org]
- 8. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosynce.com [biosynce.com]
- 10. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]
- 12. fiveable.me [fiveable.me]
- 13. 882521-63-3|7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 14. hoffmanchemicals.com [hoffmanchemicals.com]
- 15. 7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 882521-63-3 [chemicalbook.com]
- 16. manuals.plus [manuals.plus]
- 17. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 18. Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Value of the Triazolo[1,5-a]pyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1443150#experimental-protocol-for-using-7-bromo-triazolo-1-5-a-pyridin-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com